1,1'-(Hexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Hexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dichloride is a dicationic ionic liquid This compound is characterized by its unique structure, which includes two imidazolium rings connected by a hexane chain The dichloride counterions balance the positive charges on the imidazolium rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Hexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dichloride typically involves the reaction of 1-methylimidazole with 1,6-dibromohexane. The reaction is carried out in acetonitrile at elevated temperatures (around 80°C) for about 10 hours . The resulting product is then purified to obtain the desired ionic liquid.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production would also involve rigorous purification steps to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Hexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dichloride can undergo various chemical reactions, including:
Substitution Reactions: The imidazolium rings can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo redox reactions, although specific conditions and reagents would depend on the desired outcome.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as halides or alkoxides. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Redox Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution could yield various substituted imidazolium salts, while redox reactions could lead to the formation of different oxidation states of the compound.
Scientific Research Applications
1,1’-(Hexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dichloride has several scientific research applications:
Catalysis: It is used as a catalyst in organic synthesis, particularly in reactions requiring ionic liquids.
Material Science: The compound is explored for its potential in creating advanced materials with unique properties.
Pharmaceuticals: Research is ongoing into its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1,1’-(Hexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dichloride involves its ability to interact with various molecular targets. The imidazolium rings can form strong ionic interactions with negatively charged molecules, while the hexane linker provides flexibility and hydrophobic interactions. These properties enable the compound to act as an effective catalyst or binding agent in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
1,1’-(Hexane-1,6-diyl)bis(3-ethyl-1H-imidazol-3-ium) bis(hexafluorophosphate): Similar structure but with ethyl groups instead of methyl groups.
1,1’-(Butane-1,4-diyl)bis(3-methyl-1H-imidazol-3-ium) bis(hexafluorophosphate): Shorter alkane linker.
1,1’-(Ethane-1,2-diyl)bis(3-ethyl-1H-imidazol-3-ium) bis(hexafluorophosphate): Even shorter linker and different counterions.
Uniqueness
1,1’-(Hexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dichloride is unique due to its specific combination of a hexane linker and methyl-substituted imidazolium rings. This structure provides a balance of hydrophobic and ionic interactions, making it versatile for various applications in catalysis, material science, and pharmaceuticals.
Properties
CAS No. |
349081-21-6 |
---|---|
Molecular Formula |
C14H28Cl2N4 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
3-methyl-1-[6-(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)hexyl]-1,2-dihydroimidazol-1-ium;dichloride |
InChI |
InChI=1S/C14H26N4.2ClH/c1-15-9-11-17(13-15)7-5-3-4-6-8-18-12-10-16(2)14-18;;/h9-12H,3-8,13-14H2,1-2H3;2*1H |
InChI Key |
NPLHEOHRQVGEEN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C[NH+](C=C1)CCCCCC[NH+]2CN(C=C2)C.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.